
(1S,2R)-N-(1-Cyanoethyl)-2-cyclopropylcyclopropane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2R)-N-(1-Cyanoethyl)-2-cyclopropylcyclopropane-1-carboxamide, also known as CCPA, is a synthetic compound that belongs to the class of cyclopropane carboxamides. CCPA is a potent and selective agonist of the A1 adenosine receptor, a G protein-coupled receptor that is widely distributed in the central nervous system and peripheral tissues. The A1 adenosine receptor is involved in various physiological processes such as regulation of heart rate, blood pressure, and neurotransmitter release. In recent years, CCPA has gained attention as a valuable tool for studying the A1 adenosine receptor and its role in various biological systems.
Mecanismo De Acción
(1S,2R)-N-(1-Cyanoethyl)-2-cyclopropylcyclopropane-1-carboxamide exerts its pharmacological effects by binding to and activating the A1 adenosine receptor. The A1 adenosine receptor is coupled to a G protein, which leads to the inhibition of adenylate cyclase and the decrease in cyclic adenosine monophosphate (cAMP) levels. The decrease in cAMP levels leads to the inhibition of protein kinase A (PKA) and the activation of inwardly rectifying potassium channels (Kir3), which leads to hyperpolarization of the cell membrane and the inhibition of neurotransmitter release.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects in different biological systems. In the central nervous system, this compound has been shown to inhibit the release of neurotransmitters such as dopamine, acetylcholine, and norepinephrine, which are involved in the regulation of mood, cognition, and behavior. This compound has also been shown to reduce inflammation and protect against ischemic injury in various animal models. In the cardiovascular system, this compound has been shown to decrease heart rate and blood pressure, which are mediated by the activation of the A1 adenosine receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(1S,2R)-N-(1-Cyanoethyl)-2-cyclopropylcyclopropane-1-carboxamide has several advantages as a pharmacological tool for studying the A1 adenosine receptor. This compound is a potent and selective agonist of the A1 adenosine receptor, which allows for the specific activation of the receptor without affecting other adenosine receptor subtypes. This compound is also relatively stable and can be used in various biological systems such as cell cultures, animal models, and human tissues. However, this compound has some limitations as a pharmacological tool. This compound has a short half-life and is rapidly metabolized, which limits its use in long-term experiments. In addition, this compound has some off-target effects, which may complicate the interpretation of experimental results.
Direcciones Futuras
(1S,2R)-N-(1-Cyanoethyl)-2-cyclopropylcyclopropane-1-carboxamide has several potential future directions for research. One area of research is the development of more stable and selective A1 adenosine receptor agonists that can be used in long-term experiments. Another area of research is the investigation of the role of the A1 adenosine receptor in various diseases such as Parkinson's disease, Alzheimer's disease, and epilepsy. This compound has shown promising results in animal models of these diseases, and further research is needed to determine its potential therapeutic applications in humans. Finally, the development of novel techniques such as optogenetics and chemogenetics may provide new insights into the function of the A1 adenosine receptor and its role in various biological systems.
Métodos De Síntesis
The synthesis of (1S,2R)-N-(1-Cyanoethyl)-2-cyclopropylcyclopropane-1-carboxamide involves the reaction of 2-cyclopropylcyclopropane-1-carboxylic acid with 1-cyanoethyl-N,N-dimethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields this compound as a white crystalline solid with a high degree of purity. The synthesis of this compound is relatively simple and can be carried out on a large scale, making it a cost-effective compound for research purposes.
Aplicaciones Científicas De Investigación
(1S,2R)-N-(1-Cyanoethyl)-2-cyclopropylcyclopropane-1-carboxamide has been extensively used as a pharmacological tool for studying the A1 adenosine receptor and its role in various biological systems. This compound has been shown to inhibit the release of neurotransmitters such as dopamine, acetylcholine, and norepinephrine, which are involved in the regulation of mood, cognition, and behavior. This compound has also been shown to protect against ischemic injury and reduce inflammation in various animal models. In addition, this compound has been used to investigate the role of the A1 adenosine receptor in various diseases such as Parkinson's disease, Alzheimer's disease, and epilepsy.
Propiedades
IUPAC Name |
(1S,2R)-N-(1-cyanoethyl)-2-cyclopropylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-6(5-11)12-10(13)9-4-8(9)7-2-3-7/h6-9H,2-4H2,1H3,(H,12,13)/t6?,8-,9+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLMVAPBFKIFNG-UOWBCLSMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)NC(=O)C1CC1C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C#N)NC(=O)[C@H]1C[C@@H]1C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

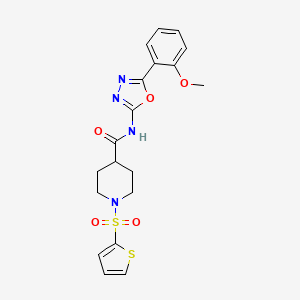
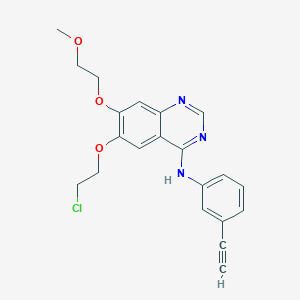
![1-methyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine](/img/structure/B2848069.png)
![3-Methyl-5-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-1,2,4-thiadiazole](/img/structure/B2848070.png)
![3-(1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2848073.png)
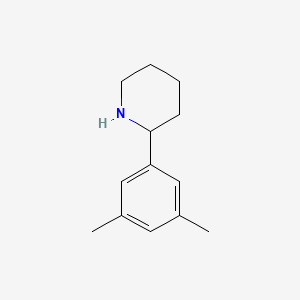


![[2-(Difluoromethyl)-4-fluorophenyl]methanol](/img/structure/B2848080.png)
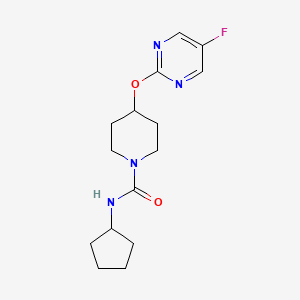
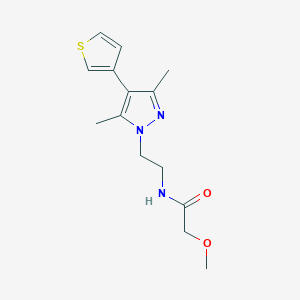

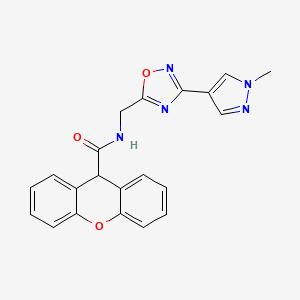
![1-Methyl-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine;dihydrochloride](/img/structure/B2848088.png)